molecular formula C6HF3I2 B8249844 2,3,4-Trifluoro-1,5-diiodobenzene CAS No. 459425-36-6

2,3,4-Trifluoro-1,5-diiodobenzene

Cat. No.: B8249844
CAS No.: 459425-36-6
M. Wt: 383.88 g/mol
InChI Key: FEFCHGODYPJRDD-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-1,5-diiodobenzene: is an organofluorine compound with the molecular formula C6HF3I2 It is characterized by the presence of three fluorine atoms and two iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-1,5-diiodobenzene typically involves the halogenation of a fluorinated benzene derivative. One common method is the iodination of 2,3,4-trifluorobenzene using iodine and a suitable oxidizing agent such as periodic acid. The reaction is usually carried out in a solvent like methanol under controlled temperature conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluoro-1,5-diiodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atoms are replaced by other groups using palladium catalysts and boron reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the fluorinated benzene ring.

Scientific Research Applications

2,3,4-Trifluoro-1,5-diiodobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, especially in the development of fluorinated probes for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-1,5-diiodobenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various mechanisms such as nucleophilic substitution or cross-coupling. The presence of fluorine and iodine atoms influences the reactivity and selectivity of these reactions, often enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

    2,3,4-Trifluoroiodobenzene: Similar structure but with only one iodine atom.

    2,4,5-Trifluoroiodobenzene: Different substitution pattern on the benzene ring.

    1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains three iodine atoms and three fluorine atoms.

Uniqueness: 2,3,4-Trifluoro-1,5-diiodobenzene is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The combination of fluorine and iodine atoms on the benzene ring offers a balance of electronic effects and steric hindrance, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2,3,4-trifluoro-1,5-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF3I2/c7-4-2(10)1-3(11)5(8)6(4)9/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFCHGODYPJRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF3I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299565
Record name 2,3,4-Trifluoro-1,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459425-36-6
Record name 2,3,4-Trifluoro-1,5-diiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459425-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trifluoro-1,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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